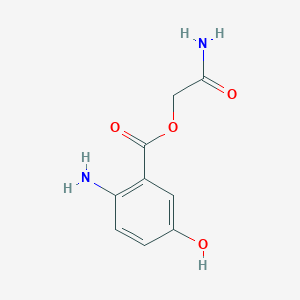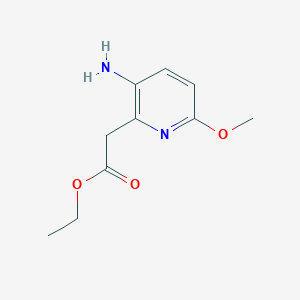
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate is a chemical compound with the molecular formula C10H14N2O3 and a molecular weight of 210.23 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains functional groups such as an amino group, a methoxy group, and an ester group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Métodos De Preparación
The synthesis of Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate involves several steps, typically starting with the preparation of the pyridine ring. One common synthetic route includes the reaction of 2-chloro-3-nitropyridine with sodium methoxide to introduce the methoxy group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as iron powder or hydrogen gas in the presence of a catalyst. The final step involves the esterification of the resulting compound with ethyl bromoacetate under basic conditions to form this compound .
Análisis De Reacciones Químicas
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like iron powder or hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol using acidic or basic hydrolysis conditions.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and ester groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(3-amino-6-chloropyridin-2-yl)acetate: This compound has a chlorine atom instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
Ethyl 2-(3-amino-6-hydroxypyridin-2-yl)acetate: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering the compound’s properties.
Ethyl 2-(3-amino-6-methylpyridin-2-yl)acetate: The presence of a methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and interactions.
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
ethyl 2-(3-amino-6-methoxypyridin-2-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-10(13)6-8-7(11)4-5-9(12-8)14-2/h4-5H,3,6,11H2,1-2H3 |
Clave InChI |
LKUBFQIMZRMFLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CC(=N1)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


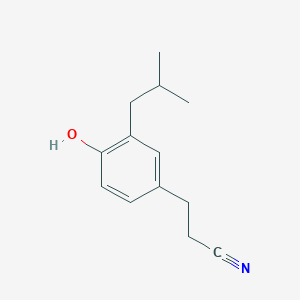
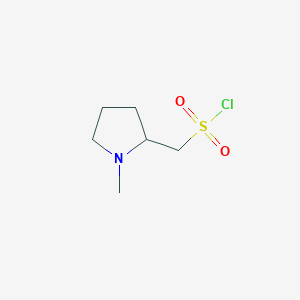

![5,7-diethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13088416.png)
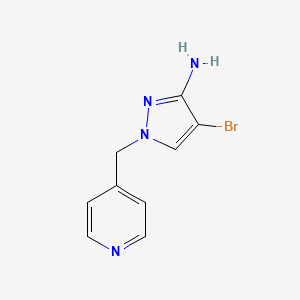
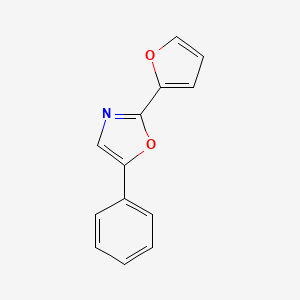
![[(2R,3S,4S)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B13088443.png)


![3-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13088453.png)

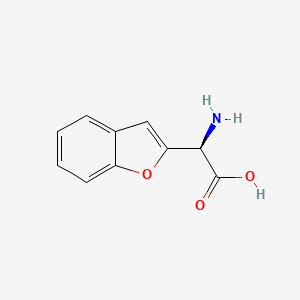
![8-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13088467.png)
